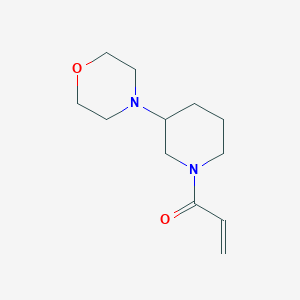
2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, also known as DMP-3-CNP, is a nitrile compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 71°C and a boiling point of 202°C. As a nitrile, it is a versatile compound with an array of characteristics that make it useful in a variety of applications.
科学的研究の応用
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including compounds similar to 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, have been studied for their occurrence and behavior in the atmosphere. Research indicates that atmospheric nitrophenols can originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. These processes contribute to environmental pollution and have implications for atmospheric chemistry, potentially impacting air quality and human health (Harrison et al., 2005).
Water Technology and Environmental Safety
Nitrosamines, a category that includes similar structures, pose significant concerns in water technology due to their high genotoxicity and association with cancer risks. They are identified as disinfection by-products in water treatment processes, highlighting the need for advanced methods to mitigate their presence in drinking water. This research underscores the importance of understanding the formation and removal of such compounds to ensure water safety (Nawrocki & Andrzejewski, 2011).
Photolytic Protection and Synthetic Chemistry
Compounds like this compound are explored for their photolytic properties, particularly in the context of protecting groups in synthetic chemistry. The use of photosensitive protecting groups, including nitrophenyl derivatives, demonstrates significant promise in facilitating complex chemical syntheses by enabling selective activation and deactivation of functional groups (Amit, Zehavi, & Patchornik, 1974).
Agricultural and Environmental Monitoring
In agricultural contexts and environmental monitoring, understanding the behavior and impact of nitro compounds, including those similar to this compound, is crucial. For instance, nitrous oxide emissions from aquaculture, which involve nitro compounds as intermediates, are a significant source of greenhouse gases. This area of research is vital for developing strategies to reduce environmental footprints and mitigate climate change impacts (Hu et al., 2012).
Hazard and Safety Studies
The potential hazards of mixing nitric acid with organic compounds, demonstrating the explosive potential of nitro compounds, underline the importance of safety protocols in chemical handling and storage. These studies serve as a cautionary tale for industries and laboratories, emphasizing the need for rigorous safety measures and awareness of chemical reactivity (Hedlund et al., 2014).
特性
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-14(2,3)13(18)10(8-16)6-9-4-5-11(15)12(7-9)17(19)20/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYONAMSWENHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B2700696.png)
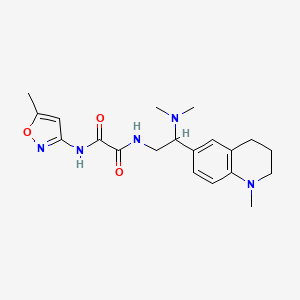
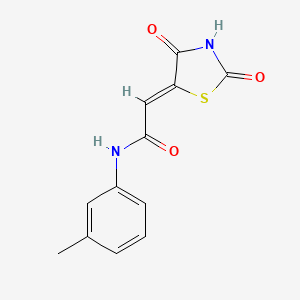
![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)
![1-butyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2700701.png)
![N-(2-chloro-4-methylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700704.png)
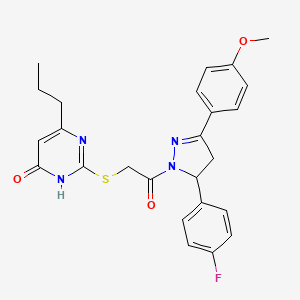
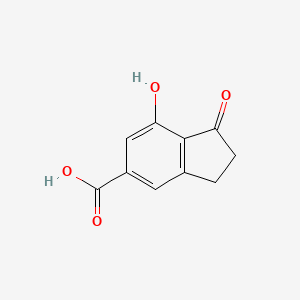
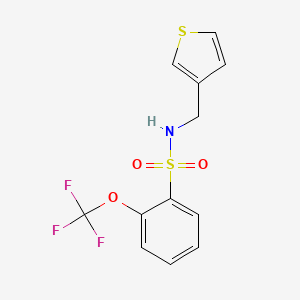
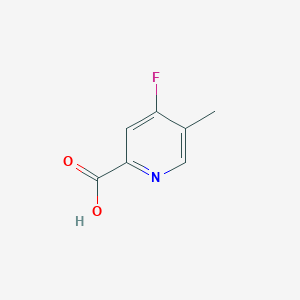
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)
